N-(2,4-dimethylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzodiazole core with thiol-containing reagents under suitable conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Acetamide Derivatives: Compounds with acetamide functional groups but different aromatic or heterocyclic cores.
Uniqueness
The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups and molecular structure, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H19N3OS |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3OS/c1-11-4-6-14(13(3)8-11)19-17(22)10-23-18-20-15-7-5-12(2)9-16(15)21-18/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
IKJLQBWVDFQCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C)C |
Origin of Product |
United States |
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